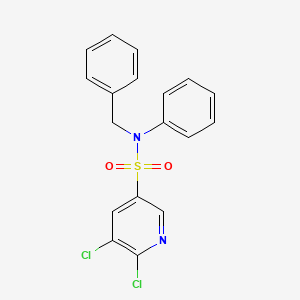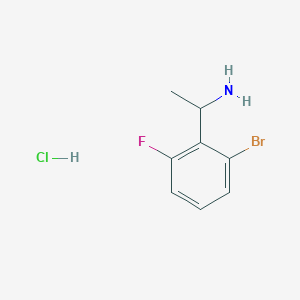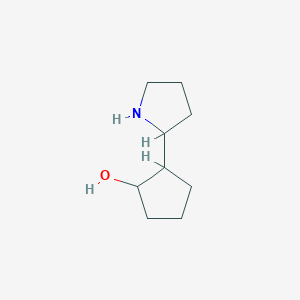
2-(Pyrrolidin-2-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Pyrrolidin-2-yl)cyclopentan-1-ol”, also known as 2-pyrrolidinylcyclopentanol or PCC, is an organic compound that belongs to the family of pyrrolidines. It is a white crystalline solid with a molecular weight of 155.24 .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-2-yl)cyclopentan-1-ol” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C9H17NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h7-11H,1-6H2 .Physical And Chemical Properties Analysis
“2-(Pyrrolidin-2-yl)cyclopentan-1-ol” is a white crystalline solid with a molecular weight of 155.24 . and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Conformational Analysis : The study of related pyrrolidine compounds has revealed insights into their structural conformations. For example, Kumar et al. (2010) analyzed a compound where the pyrrolidine rings adopt twisted and envelope conformations, and the cyclopentane ring adopts an envelope conformation. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Kumar et al., 2010).
Synthesis and Medicinal Chemistry : The synthesis of analogs of pyrrolidine compounds has been linked to medicinal applications, such as anti-HIV activity. Lynch et al. (2003) developed a series of 3-(pyrrolidin-1-yl)propionic acids showing high affinity for the CCR5 receptor and potent anti-HIV activity (Lynch et al., 2003).
Catalysis and Chemical Transformations : Pyrrolidine derivatives have been utilized in catalysis. For instance, Yan-fang (2008) reported on a new organocatalyst based on pyrrolidine, which effectively catalyzes asymmetric Michael addition reactions (Yan-fang, 2008).
Chemical Reactions and Properties : Pyrrolidine derivatives have been studied for their role in various chemical reactions. Arai et al. (2015) described the photocyclization of 2-aryloxazole derivatives linked with an alkene moiety through a three-atom spacer, yielding functionalized spiro[4.4] cyclic compounds, including pyrrolidine moieties, with excellent diastereoselectivity (Arai et al., 2015).
Biological Activity : The microbiological activity of pyrrolidine derivatives has been a subject of interest. Miszke et al. (2008) described the synthesis and bacteriostatic and antituberculosis activity of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, demonstrating significant biological activity (Miszke et al., 2008).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Pyrrolidine compounds, including “2-(Pyrrolidin-2-yl)cyclopentan-1-ol”, have potential applications in various fields of research and industry. They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the study of these compounds could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-ylcyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h7-11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUHNJVCTFHMMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)cyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
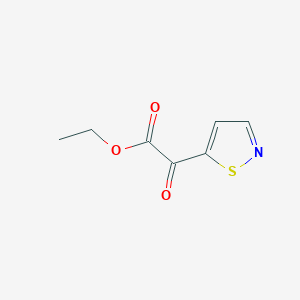
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)
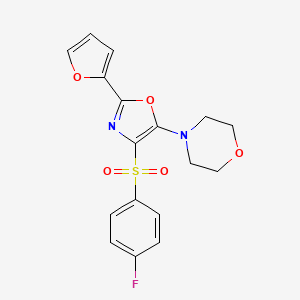
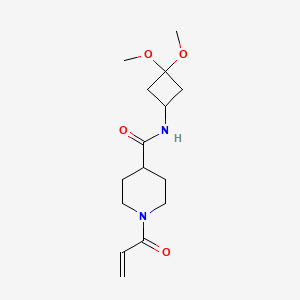
![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)

![N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356608.png)


![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2356612.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)
